2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde
Overview
Description
3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and aldehyde functionalities. This compound is known for its high stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The initial step involves the synthesis of the [1,1’:4’,1’'-terphenyl] core through a series of coupling reactions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Aldehyde Functionalization: The final step involves the oxidation of specific positions on the terphenyl core to introduce the aldehyde groups. This can be achieved using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde groups can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing properties, influencing its reactivity and interactions with other molecules. The aldehyde groups can form covalent bonds with nucleophiles, making the compound a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone: Shares the trifluoromethyl groups but differs in the core structure.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Similar terphenyl core but with different substituents.
Uniqueness: 3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde is unique due to the combination of multiple trifluoromethyl groups and aldehyde functionalities, which impart distinct chemical properties and reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10F12O2/c25-21(26,27)15-1-11(2-16(7-15)22(28,29)30)19-5-14(10-38)20(6-13(19)9-37)12-3-17(23(31,32)33)8-18(4-12)24(34,35)36/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFGEBCRHWGIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(C=C2C=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10F12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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